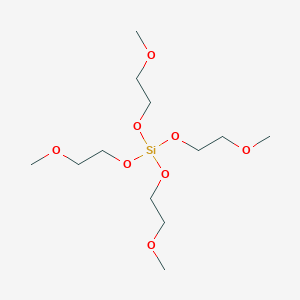

Tetrakis(2-methoxyethoxy)silane

Description

Properties

IUPAC Name |

tetrakis(2-methoxyethyl) silicate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28O8Si/c1-13-5-9-17-21(18-10-6-14-2,19-11-7-15-3)20-12-8-16-4/h5-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSECNWXDEZOMPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCO[Si](OCCOC)(OCCOC)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28O8Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862855 | |

| Record name | Tetrakis(2-methoxyethyl) orthosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear liquid; [Gelest MSDS] | |

| Record name | Tetra(methoxyethoxy)silane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17909 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2157-45-1 | |

| Record name | Silicic acid (H4SiO4) tetrakis(2-methoxyethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2157-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silicic acid (H4SiO4), tetrakis(2-methoxyethyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002157451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrakis(2-methoxyethoxy)silane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252165 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silicic acid (H4SiO4), tetrakis(2-methoxyethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrakis(2-methoxyethyl) orthosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrakis(2-methoxyethyl) orthosilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.792 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetra 2 Methoxyethoxy Silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Tetrakis(2-methoxyethoxy)silane" synthesis pathway and reaction mechanism

An In-depth Technical Guide to the Synthesis of Tetrakis(2-methoxyethoxy)silane

Introduction: The Versatility of this compound

This compound, with the chemical formula C₁₂H₂₈O₈Si, is an organosilicon compound of significant interest in materials science and synthetic chemistry.[1][2][3] Also known as Silicon tetramethoxyethoxide, it belongs to the family of alkoxysilanes, which are characterized by a central silicon atom bonded to four alkoxy groups.[4][5] The unique structure of this compound, featuring ether functionalities within its alkoxy chains, imparts enhanced solubility and reactivity, making it a valuable precursor and coupling agent.[6]

This guide provides a comprehensive exploration of the primary synthesis pathways for this compound, delving into the underlying reaction mechanisms and the critical experimental parameters that govern the efficiency and purity of the final product. Designed for researchers and chemical development professionals, this document synthesizes established chemical principles with practical, field-proven insights to offer a complete understanding of its synthesis. Its applications are diverse, ranging from improving adhesion in coatings and sealants to acting as a crosslinking agent in the production of silicone-based polymers.[1][7][8]

| Property | Value | Source |

| CAS Number | 2157-45-1 | [2][5][9] |

| Molecular Formula | C₁₂H₂₈O₈Si | [1][2] |

| Molecular Weight | 328.43 g/mol | [1] |

| Boiling Point | 179-182 °C @ 10 mmHg | [1][2] |

| Density | 1.079 g/mL | [1][2] |

| Refractive Index | 1.4219 @ 20°C | [1] |

| Flash Point | 118 °C | [1] |

Pathway 1: Direct Synthesis from Silicon Tetrachloride

The most direct and common method for synthesizing this compound is the reaction between silicon tetrachloride (SiCl₄) and 2-methoxyethanol (CH₃OCH₂CH₂OH). This reaction is a classic example of nucleophilic substitution at a silicon center.

Reaction Overview and Causality

The overall reaction is as follows:

SiCl₄ + 4 CH₃OCH₂CH₂OH → Si(OCH₂CH₂OCH₃)₄ + 4 HCl

The core of this transformation lies in the high electrophilicity of the silicon atom in SiCl₄, which is bonded to four highly electronegative chlorine atoms. The oxygen atom in the hydroxyl group of 2-methoxyethanol acts as a nucleophile, attacking the silicon center and displacing a chloride ion. A crucial experimental consideration is the concurrent production of four equivalents of hydrogen chloride (HCl). This acidic byproduct can catalyze undesirable side reactions, such as the cleavage of the ether linkage in the product or reactant.

To mitigate this, the reaction is almost always performed in the presence of a base, such as pyridine or a tertiary amine (e.g., triethylamine). The base acts as an HCl scavenger, neutralizing the acid as it forms and precipitating it as an ammonium salt, which can be easily filtered off. This choice is critical for achieving a high yield and purity of the desired product.

Caption: Workflow for the synthesis of this compound from SiCl₄.

Reaction Mechanism

The reaction proceeds through a stepwise nucleophilic substitution (Sɴ2-type) mechanism at the silicon center.

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of 2-methoxyethanol attacks the electrophilic silicon atom of SiCl₄.

-

Chloride Departure: A chloride ion is expelled as a leaving group, forming a protonated intermediate.

-

Deprotonation: The base (e.g., pyridine) removes the proton from the oxygen atom, regenerating its nucleophilicity and forming the amine hydrochloride salt.

-

Repetition: This sequence of attack, departure, and deprotonation repeats three more times until all four chlorine atoms have been replaced by 2-methoxyethoxy groups.

Caption: Mechanism for the reaction of SiCl₄ with 2-methoxyethanol.

Experimental Protocol

-

Setup: A multi-neck round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a condenser, and a nitrogen inlet. The entire apparatus must be flame-dried or oven-dried to ensure anhydrous conditions.

-

Reagents: The flask is charged with anhydrous toluene, 2-methoxyethanol (4.4 equivalents), and pyridine (4.4 equivalents).

-

Reaction: The mixture is cooled in an ice bath. Silicon tetrachloride (1.0 equivalent) dissolved in anhydrous toluene is added dropwise from the dropping funnel over 2-3 hours with vigorous stirring. The temperature should be maintained below 10°C.

-

Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a gentle reflux for 4-6 hours to ensure the reaction goes to completion.

-

Workup: The mixture is cooled to room temperature. The precipitated pyridine hydrochloride is removed by filtration under a nitrogen atmosphere. The filter cake is washed with fresh anhydrous toluene.

-

Purification: The solvent is removed from the combined filtrate under reduced pressure. The resulting crude oil is then purified by vacuum distillation to yield pure this compound.

Pathway 2: Transesterification of Tetraalkoxysilanes

An alternative route to this compound is through the transesterification of a simpler, more readily available tetraalkoxysilane, such as tetramethoxysilane (TMOS) or tetraethoxysilane (TEOS), with 2-methoxyethanol.

Reaction Overview and Causality

The general transesterification reaction is:

Si(OR)₄ + 4 R'OH ⇌ Si(OR')₄ + 4 ROH (where R = -CH₃ or -C₂H₅, and R' = -CH₂CH₂OCH₃)

This reaction is an equilibrium process.[10] To drive the reaction towards the desired product, the lower-boiling alcohol byproduct (methanol or ethanol) must be continuously removed from the reaction mixture. This is typically achieved by fractional distillation. The choice of catalyst is critical; both acid and base catalysts can be employed.[10] Common catalysts include sodium methoxide, titanium alkoxides, or p-toluenesulfonic acid. Base catalysts work by deprotonating the incoming alcohol, making it a more potent nucleophile, while acid catalysts protonate an existing alkoxy group, making it a better leaving group.[10][11]

Reaction Mechanism (Base-Catalyzed)

-

Nucleophile Formation: The base catalyst (e.g., NaOCH₃) deprotonates a molecule of 2-methoxyethanol (R'OH), creating a highly nucleophilic alkoxide (R'O⁻).

-

Nucleophilic Attack: The newly formed alkoxide attacks the electrophilic silicon atom of the starting tetraalkoxysilane (e.g., TEOS). This forms a negatively charged, pentacoordinate silicon intermediate.

-

Leaving Group Departure: The intermediate collapses, expelling one of the original, less bulky alkoxide groups (e.g., ethoxide, EtO⁻) as the leaving group.

-

Catalyst Regeneration: The expelled ethoxide deprotonates another molecule of 2-methoxyethanol, regenerating the active nucleophile (R'O⁻) and producing the ethanol byproduct, thus propagating the catalytic cycle. The process repeats until all four original alkoxy groups are substituted.

Caption: Base-catalyzed transesterification mechanism.

Experimental Protocol

-

Setup: A flask is fitted with a fractional distillation column, a condenser, and a collection flask. The reaction flask is heated using an oil bath.

-

Reagents: The reaction flask is charged with tetraethoxysilane (TEOS, 1.0 equivalent), 2-methoxyethanol (4.5 equivalents), and a catalytic amount of sodium methoxide (e.g., 0.1 mol%).

-

Reaction: The mixture is heated. As the reaction proceeds, the lower-boiling ethanol byproduct (b.p. 78°C) is continuously removed by fractional distillation, driving the equilibrium to the right. The temperature at the head of the distillation column is monitored to ensure only ethanol is being removed.

-

Completion: The reaction is considered complete when ethanol is no longer being distilled over and the temperature of the reaction mixture rises.

-

Purification: The catalyst is neutralized with a weak acid or filtered off. The excess 2-methoxyethanol and any remaining impurities are then removed by vacuum distillation to yield the final product.

Comparison of Synthesis Pathways

| Feature | Pathway 1 (SiCl₄ Route) | Pathway 2 (Transesterification) |

| Starting Materials | Silicon tetrachloride, 2-methoxyethanol | Tetraalkoxysilane (TEOS/TMOS), 2-methoxyethanol |

| Driving Force | Irreversible reaction due to stable salt formation | Equilibrium; requires removal of byproduct |

| Byproducts | Amine hydrochloride salt (solid), HCl (gas) | Low-boiling alcohol (liquid) |

| Catalyst | Stoichiometric base (HCl scavenger) | Catalytic amount of acid or base |

| Advantages | High yield, generally faster, irreversible | Milder conditions, avoids corrosive HCl and SiCl₄ |

| Disadvantages | Corrosive and moisture-sensitive SiCl₄, large amount of salt waste | Equilibrium-limited, requires efficient fractional distillation |

Conclusion

The synthesis of this compound can be effectively achieved through two primary pathways: the direct reaction of silicon tetrachloride with 2-methoxyethanol and the transesterification of a simpler tetraalkoxysilane. The choice between these methods depends on factors such as the availability and cost of starting materials, the scale of the reaction, and the capability to handle corrosive reagents or manage equilibrium processes. The direct route from SiCl₄ is often favored for its high yield and irreversibility, despite the challenges of handling HCl and SiCl₄. The transesterification route offers a milder alternative, avoiding corrosive byproducts, but requires careful control of the reaction equilibrium. A thorough understanding of the mechanisms and experimental variables for both pathways is essential for the successful and efficient production of this versatile silane compound.

References

-

Wikipedia. Williamson ether synthesis. [Link]

-

Chemistry Steps. Williamson Ether Synthesis. [Link]

-

Physics Wallah. Reaction Mechanism of Williamson's synthesis. [Link]

-

ChemTalk. Williamson Ether Synthesis. [Link]

-

Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

-

Gelest. The Versatility of this compound in Advanced Material Synthesis. [Link]

-

Chinese Academy of Sciences. Transesterification Mechanism of Soybean Oil to Biodiesel Catalyzed by Calcined Sodium Silicate. [Link]

-

Gelest, Inc. TETRAKIS(METHOXYETHOXY)SILANE, tech. [Link]

-

ResearchGate. Probable mechanism for (trans)esterification reaction of Fe3O4@SiO2‐APTES‐MoO2L2DHAPh. [Link]

-

Co-Formula. Vinyltris(2-methoxyethoxy)silane Cas 1067-53-4 | A-172 KH-172 SILANE. [Link]

-

ACS Publications. Synthesis and Photochemistry of Tris(trimethoxysilyl)acyl-silanes and 1,4-Tetrakis(silyl)-1,4-bisacylsilanes. [Link]

-

Wikipedia. Transesterification. [Link]

-

ResearchGate. Use of Tetrakis(2-ethoxyethoxy)silane for the Preparation of Ethylalkoxysilanes of a Single Structure by the Organomagnesium Methods. [Link]

-

Semantic Scholar. Kinetic study of ethyl ester transesterification using a hybrid silica catalyst. [Link]

-

PubChem. Tris(2-methoxyethoxy)vinylsilane. [Link]

-

ResearchGate. Transesterification of palm oil using sodium silicate base catalyst from geothermal sludge. [Link]

-

ECHA. Tris(2-methoxyethoxy)vinylsilane - Substance Information. [Link]

-

PubChemLite. This compound (C12H28O8Si). [Link]

-

Chemsrc. This compound | CAS#:2157-45-1. [Link]

-

Gelest, Inc. Factors contributing to the stability of alkoxysilanes in aqueous solution. [Link]

-

P&S Chemicals. Product information, this compound. [Link]

-

Hubei Jianghan New Materials Co., Ltd. This compound. [Link]

Sources

- 1. TETRAKIS(METHOXYETHOXY)SILANE, tech | [gelest.com]

- 2. echemi.com [echemi.com]

- 3. PubChemLite - this compound (C12H28O8Si) [pubchemlite.lcsb.uni.lu]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. pschemicals.com [pschemicals.com]

- 6. Buy TETRAKIS(METHOXYETHOXYETHOXY)SILANE | 24685-89-0 [smolecule.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Vinyltris(2-methoxyethoxy)silane Cas 1067-53-4 | A-172 KH-172 SILANE [cfmats.com]

- 9. This compound | CAS#:2157-45-1 | Chemsrc [chemsrc.com]

- 10. Transesterification - Wikipedia [en.wikipedia.org]

- 11. Transesterification Mechanism of Soybean Oil to Biodiesel Catalyzed by Calcined Sodium Silicate----Chinese Academy of Sciences [english.cas.cn]

An In-depth Technical Guide to the Molecular Structure and Geometry of Tetrakis(2-methoxyethoxy)silane

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure and geometry of Tetrakis(2-methoxyethoxy)silane (CAS No. 2157-45-1). As a key precursor in advanced materials science and sol-gel chemistry, a thorough understanding of its structural characteristics is paramount for predicting its reactivity, designing novel materials, and optimizing experimental protocols. This document synthesizes fundamental chemical principles with practical insights to deliver a robust resource for professionals in research and development.

Introduction to this compound

This compound, also known by synonyms such as tetrakis(2-methoxyethyl) orthosilicate, is an organosilicon compound with the chemical formula C12H28O8Si.[1][2][3] It exists as a colorless to pale yellow liquid at ambient temperature.[3] The molecule's significance lies in its role as a versatile precursor for the synthesis of silica-based materials through sol-gel processes.[4][5] The four 2-methoxyethoxy ligands attached to the central silicon atom impart unique properties, including a controlled hydrolysis rate compared to simpler alkoxysilanes like tetraethoxysilane (TEOS). This controlled reactivity is crucial for the tailored synthesis of functionalized silica nanoparticles and hybrid organic-inorganic materials.[6][7]

Molecular Structure and Bonding

The fundamental structure of this compound consists of a central silicon atom covalently bonded to four 2-methoxyethoxy groups through silicon-oxygen bonds.

The Central Silicon Atom: A Tetrahedral Core

The silicon atom in this compound is sp3 hybridized, forming four single covalent bonds. This hybridization results in a tetrahedral geometry around the central silicon atom. The O-Si-O bond angles are expected to be approximately 109.5°, characteristic of a tetrahedral arrangement. While minor deviations from the ideal tetrahedral angle can occur due to the steric bulk of the 2-methoxyethoxy ligands, the overall geometry is considered to be tetrahedral.

The following diagram illustrates the core tetrahedral structure of the molecule.

Caption: Simplified workflow of the sol-gel process initiated by the hydrolysis and condensation of this compound.

Experimental Protocol: Synthesis of Silica Nanoparticles via a Modified Stöber Process

This protocol outlines a general procedure for the synthesis of silica nanoparticles using this compound as a precursor, adapted from the principles of the Stöber method. [4] Materials:

-

This compound (≥95%)

-

Ethanol (anhydrous)

-

Ammonium hydroxide solution (28-30% NH₃ in H₂O)

-

Deionized water

Procedure:

-

Reaction Setup: In a clean, dry flask equipped with a magnetic stirrer, combine 100 mL of ethanol and 10 mL of deionized water.

-

Catalyst Addition: While stirring, add 5 mL of ammonium hydroxide solution to the ethanol-water mixture. Allow the solution to mix for 10 minutes at room temperature.

-

Precursor Addition: In a separate container, prepare a solution of 5 mL of this compound in 20 mL of ethanol.

-

Initiation of Reaction: Add the this compound solution dropwise to the stirring ethanol-water-ammonia mixture over a period of 15 minutes.

-

Particle Growth: Continue stirring the reaction mixture at room temperature for at least 2 hours. The solution will become turbid as silica nanoparticles form and grow.

-

Particle Isolation: The resulting silica nanoparticles can be isolated by centrifugation, followed by washing with ethanol and deionized water to remove unreacted precursors and catalyst.

-

Drying: The purified nanoparticles are then dried in an oven at a temperature between 60-100 °C.

Causality behind Experimental Choices:

-

Ethanol as Solvent: Ethanol serves as a co-solvent for both the nonpolar alkoxysilane and the polar water, ensuring a homogeneous reaction medium.

-

Ammonium Hydroxide as Catalyst: The basic conditions catalyzed by ammonia promote the hydrolysis and condensation reactions, leading to the formation of spherical silica particles.

-

Controlled Addition of Precursor: The dropwise addition of the silane precursor helps to control the nucleation and growth of the nanoparticles, leading to a more uniform size distribution.

Summary of Physicochemical Properties

| Property | Value | Source |

| CAS Number | 2157-45-1 | [1] |

| Molecular Formula | C12H28O8Si | [1][2][3] |

| Molecular Weight | 328.43 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 179-182 °C at 10 mmHg | [3] |

| Density | 1.079 g/mL at 25 °C | [3] |

| Refractive Index | 1.4219 at 20 °C | [3] |

Conclusion

This compound is a valuable precursor in materials science, characterized by a central tetrahedral silicon core and four flexible 2-methoxyethoxy ligands. Its molecular structure and the nature of its alkoxy groups provide a means to control the kinetics of hydrolysis and condensation, which is essential for the tailored synthesis of advanced silica-based materials. A thorough understanding of its geometry and reactivity, as outlined in this guide, is fundamental for its effective application in research and development.

References

-

P&S Chemicals. This compound. [Link]

- Buhl, M., & van Wüllen, C. (2002). 29Si NMR chemical shifts of silane derivatives. Chemical Physics Letters, 356(5-6), 446-452.

- Gasteiger, H. A., Frederick, J. B., & Fagan, P. J. (1998). Solid-state 29Si NMR and Infrared Studies of the Reactions of Mono- and Polyfunctional Silanes with Zeolite Y Surfaces. The Journal of Physical Chemistry B, 102(14), 2825-2833.

- MDPI. (2023). Synthesis and Characterization of Functionalized Silica Nanoparticles.

- International Journal of Recent Advances in Science and Engineering. (2016). Synthesis of SiO2 Nanostructures Using Sol-Gel Method.

-

University of Ottawa. (n.d.). (29Si) Silicon NMR. Retrieved from [Link]

- MDPI. (2018). The Synthesis of a Superhydrophobic and Thermal Stable Silica Coating via Sol-Gel Process.

- Al-Oweini, R., & El-Rassy, H. (2009). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. International Journal of Molecular Sciences, 10(9), 3784-3804.

- MDPI. (2024). The Facile Synthesis and Application of Mesoporous Silica Nanoparticles with a Vinyl Functional Group for Plastic Recycling. International Journal of Molecular Sciences, 25(4), 2295.

-

Sanfan Chemical. (2023). Sol-Gel Method and TEOS. [Link]

- SciSpace. (2023). Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane. Journal of Sol-Gel Science and Technology.

- ResearchGate. (2012). Two step sol-gel processing of TEOS based hydrophobic silica aerogels using trimethylethoxysilane as a co-precursor.

- MDPI. (2021). Hybrid Sol–Gel Superhydrophobic Coatings Based on Alkyl Silane-Modified Nanosilica. Gels, 7(4), 205.

- Afinitica. (2003).

- Pascal-Man. (n.d.). Si NMR Some Practical Aspects.

- Royal Society of Chemistry. (2012). The calculation of 29Si NMR chemical shifts of tetracoordinated silicon compounds in the gas phase and in solution. Physical Chemistry Chemical Physics, 14(44), 15554-15562.

- ResearchGate. (2003).

- University of Memphis Digital Commons. (2019). CONFORMATIONAL ANALYSIS OF CYCLIC FIVE- AND SIX-MEMBERED ORGANOSILICON.

-

PubChem. This compound. [Link]

- ResearchGate. (2014). Research Article Preparation and Physicochemical Properties of Functionalized Silica/Octamethacryl-Silsesquioxane Hybrid Systems.

- ResearchGate. (2011).

- Australian Industrial Chemicals Introduction Scheme (AICIS). (2022).

-

Gelest, Inc. TETRAKIS(METHOXYETHOXY)SILANE, tech. [Link]

- PubMed. (2012). Vibrational spectroscopic studies of triethoxy(4-(trifluoromethyl)-phenyl) silane and its sol-gel coating. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 96, 868-873.

- MDPI. (2018). Functionalized mesoporous silica nanoparticles with 2,7,12,17-tetraphenylporphycene. Molecules, 23(10), 2465.

Sources

- 1. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. TETRAKIS(METHOXYETHOXY)SILANE, tech | [gelest.com]

- 4. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 5. sanfanchem.com [sanfanchem.com]

- 6. Surface Modification of Silica Particles with Adhesive Functional Groups or Their Coating with Chitosan to Improve the Retention of Toothpastes in the Mouth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to Tetrakis(2-methoxyethoxy)silane: Properties, Reactivity, and Applications

Introduction

In the landscape of advanced materials science and drug delivery systems, the role of versatile precursor molecules is paramount. Tetrakis(2-methoxyethoxy)silane, a member of the organosilicate family, stands out as a key building block for the synthesis of innovative organic-inorganic hybrid materials and functionalized silica networks.[1] Its unique molecular architecture, featuring a central silicon atom bonded to four 2-methoxyethoxy groups, offers a distinct combination of reactivity and functionality. This guide provides a comprehensive technical overview of the physical and chemical properties of this compound, its reactivity, and its burgeoning applications for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₁₂H₂₈O₈Si, is a liquid at room temperature.[2] The central silicon atom is tetrahedrally coordinated to four flexible 2-methoxyethoxy chains, which impart unique solubility characteristics and influence its reactivity.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2157-45-1 | [2] |

| Molecular Formula | C₁₂H₂₈O₈Si | [2] |

| Molecular Weight | 328.43 g/mol | [2][3] |

| Appearance | Colorless Liquid | [2] |

| Density | 1.079 g/mL | [3] |

| Boiling Point | 179-182 °C at 10 mmHg | [3] |

| Refractive Index | 1.4219 @ 20°C | [3] |

| Flash Point | 118 °C | [3] |

| Purity | Typically ≥95% | [2][3] |

Synonyms: This compound is also known by several other names, including Tetrakis(2-methoxyethyl) orthosilicate, Tetra(methoxyethoxy)silane, and Silicon tetramethoxyethoxide.[2]

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy (-OCH₃) and ethoxy (-OCH₂CH₂O-) protons. The methoxy protons would appear as a singlet, while the ethoxy protons would exhibit a more complex pattern, likely two triplets, due to coupling between the adjacent methylene groups.

-

¹³C NMR: The carbon NMR spectrum would display distinct peaks corresponding to the methoxy carbon and the two carbons of the ethoxy group.

-

²⁹Si NMR: The silicon-29 NMR spectrum would show a single resonance, characteristic of a silicon atom in a Si(OR)₄ environment. The chemical shift would be informative of the electronic environment around the silicon nucleus.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong Si-O-C stretching vibrations, typically in the 1100-1000 cm⁻¹ region. C-H stretching vibrations from the alkyl chains would be observed around 2900 cm⁻¹. The absence of a broad O-H band (around 3400 cm⁻¹) would indicate the absence of significant hydrolysis.

-

Mass Spectrometry (MS): Mass spectrometry would reveal the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the 2-methoxyethoxy groups.

Chemical Reactivity: The Sol-Gel Process

The cornerstone of this compound's utility lies in its susceptibility to hydrolysis and condensation reactions, the fundamental steps of the sol-gel process. This process allows for the transformation of the molecular precursor into a solid silica-based network under mild conditions.

Hydrolysis

The first step, hydrolysis, involves the cleavage of the Si-O-C bonds by water, leading to the formation of silanol groups (Si-OH) and the release of 2-methoxyethanol. This reaction can be catalyzed by either an acid or a base.[4]

Si(OCH₂CH₂OCH₃)₄ + 4H₂O ⇌ Si(OH)₄ + 4HOCH₂CH₂OCH₃

The rate of hydrolysis is influenced by several factors, including pH, water-to-silane ratio, temperature, and the solvent used. Generally, the hydrolysis of alkoxysilanes is faster under acidic or basic conditions compared to neutral pH.[4]

Condensation

The newly formed silanol groups are highly reactive and can undergo condensation reactions with other silanol groups (water condensation) or with unreacted alkoxy groups (alcohol condensation) to form siloxane bridges (Si-O-Si).[5]

-Si-OH + HO-Si- ⇌ -Si-O-Si- + H₂O (Water Condensation) -Si-OH + RO-Si- ⇌ -Si-O-Si- + ROH (Alcohol Condensation)

The continued polycondensation of these species leads to the formation of a three-dimensional silica network, transitioning from a colloidal suspension (sol) to a solid matrix (gel).

Experimental Protocols

Illustrative Protocol for Sol-Gel Synthesis of Silica Nanoparticles

This protocol provides a general framework for the synthesis of silica nanoparticles using this compound as a precursor. The precise parameters would need to be optimized based on the desired particle size and morphology. This protocol is based on established methods for similar alkoxysilanes.[6][7]

Materials:

-

This compound

-

Ethanol (absolute)

-

Deionized water

-

Ammonia solution (NH₄OH, 28-30%)

-

Magnetic stirrer and stir bars

-

Round-bottom flask

Procedure:

-

In a round-bottom flask, prepare a solution of ethanol and deionized water.

-

While stirring vigorously, add the ammonia solution to the ethanol-water mixture.

-

Slowly add this compound to the stirring solution.

-

Continue stirring for a specified period (e.g., 2-24 hours) at room temperature.

-

The formation of a white precipitate indicates the formation of silica nanoparticles.

-

The nanoparticles can be collected by centrifugation, washed with ethanol and water, and dried.

Applications in Drug Development and Materials Science

The ability to form well-defined silica networks and hybrid materials makes this compound a valuable tool in several high-technology fields.

Drug Delivery

Mesoporous silica nanoparticles (MSNs) have garnered significant attention as drug delivery vehicles due to their high surface area, tunable pore size, and biocompatibility.[8][9] this compound can serve as a precursor for the synthesis of these MSNs through sol-gel methods.[8][10] The resulting silica matrix can be loaded with therapeutic agents, and the release kinetics can be controlled by modifying the surface chemistry of the nanoparticles.[10][11]

Crosslinking Agent

In polymer chemistry, this compound can act as a crosslinking agent to improve the mechanical and thermal properties of various polymers.[1] The hydrolysis and condensation of the silane within a polymer matrix can create a reinforcing silica network, leading to enhanced durability and stability.

Organic-Inorganic Hybrid Materials

The sol-gel polymerization of this compound in the presence of organic polymers can lead to the formation of hybrid materials that combine the properties of both components.[1] These materials can exhibit improved thermal stability, mechanical strength, and optical properties, making them suitable for a wide range of applications, including coatings, adhesives, and biomedical devices.[12][13]

Safety and Handling

While a specific, comprehensive safety data sheet for this compound is not widely available, information for the structurally similar compound, Tris(2-methoxyethoxy)vinylsilane, provides valuable guidance. It is important to handle this chemical with appropriate safety precautions in a well-ventilated area, wearing personal protective equipment such as gloves, safety glasses, and a lab coat.[14][15][16] The hydrolysis of this compound will release 2-methoxyethanol, which is a reproductive toxin.

Conclusion

This compound is a versatile and highly functional organosilicate precursor with significant potential in materials science and drug delivery. Its ability to undergo controlled hydrolysis and condensation to form silica-based networks and organic-inorganic hybrids opens up a vast design space for the creation of advanced materials with tailored properties. As research in these fields continues to advance, the demand for well-defined and functional precursors like this compound is expected to grow, driving further innovation and discovery.

References

-

Gelest, Inc. TETRAKIS(METHOXYETHOXY)SILANE, tech. [Link]

- Brinker, C.J. HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Journal of Non-Crystalline Solids, 100(1-3), 31-50 (1988).

- Feinle, A., et al. Supporting Information for Stable carboxylic acid derivatized alkoxy silanes. The Royal Society of Chemistry, 2014.

-

Supporting Information. [Link]

- Hudson, S. P., et al. Engineering mesoporous silica nanoparticles for drug delivery: where are we after two decades?. Journal of Materials Chemistry B, 1(38), 4839-4857 (2013).

- Kamal, T., & Vashisth, A. Sol-gel-derived silicate nano-hybrids for biomedical applications.

- Tang, F., Li, L., & Chen, D. Silica-based mesoporous nanoparticles for controlled drug delivery. Journal of Materials Chemistry, 21(27), 9808-9827 (2011).

- Kros, A., et al. Silane-based hybrids for biomedical applications. Journal of Adhesion Science and Technology, 16(11), 1415-1428 (2002).

-

Scientific Polymer Products, Inc. Vinyl-tris-(2-methoxyethoxy)silane. [Link]

- Ardashev, O. N., et al. Use of Tetrakis(2-ethoxyethoxy)silane for the Preparation of Ethylalkoxysilanes of a Single Structure by the Organomagnesium Methods. Russian Journal of General Chemistry, 90(13), 2634-2639 (2020).

- Abdel-Azim, A. A., et al. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 13(16), 2676 (2021).

- Manzano, M., & Vallet-Regí, M. Progress in Mesoporous Silica Nanoparticles as Drug Delivery Agents for Cancer Treatment.

- In-situ FTIR analysis of TEOS and HMDS - low frequency plasmas. Journal de Physique IV (Proceedings), 03(C3), C3-455-C3-460 (1993).

- Onischuk, A. A., & Panfilov, V. N. Mechanism of thermal decomposition of silanes. Russian Chemical Reviews, 70(4), 339 (2001).

-

Sol-gel Based Materials for Biomedical Applications. ResearchGate. [Link]

- Yoshida, T., et al. Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane. Silicon, 15(12), 1-10 (2023).

-

Synthesis of mesoporous silica nanoparticles by sol–gel as nanocontainer for future drug delivery applications. ResearchGate. [Link]

- Sax, A. F. Thermal decomposition of silane. The Journal of Chemical Physics, 88(5), 3167-3174 (1988).

- Pfeiffer, J., et al. The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Designed Monomers and Polymers, 6(2-4), 235-247 (2003).

-

Sol-gel based materials for biomedical applications. UCL Discovery. [Link]

- Onischuk, A. A., & Panfilov, V. N. Mechanism of thermal decomposition of silanes. Russian Chemical Reviews, 70(4), 339-354 (2001).

-

The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. ResearchGate. [Link]

-

13 C NMR spectra of a silane A and b silane V. * denotes MeOH. NMR environments used for peak assignments are shown. ResearchGate. [Link]

-

ChemSrc. This compound | CAS#:2157-45-1. [Link]

-

Sol-Gel-based materials for biomedical applications. ResearchGate. [Link]

-

Onischuk, A. A., & Panfilov, V. N. Mechanism of thermal decomposition of silanes. Russian Chemical Reviews, 70(4), 339 (2001). [Link]

-

PubChem. Tris(2-methoxyethoxy)vinylsilane. [Link]

-

NIST. Silane, triethoxymethyl-. [Link]

-

Shin-Etsu Silicones. Combination of Organic and Inorganic Materials. [Link]

-

Oxford Instruments. X-Pulse | Spectra. [Link]

-

Inorganic-organic Hybrid Nanoparticles From N-Octyl Triethoxy Silane. PubMed. [Link]

- Wu, C., et al. Mechanism of thermal decomposition of tetramethylsilane: A flash pyrolysis vacuum ultraviolet photoionization time- of-flight mass. Physical Chemistry Chemical Physics, 20(24), 16482-16493 (2018).

-

New peaks observed in the FTIR spectrum of vinyltriethoxysilane treated LDPE. ResearchGate. [Link]

- Theoretical and experimental spectroscopic analysis by FTIR in the effect of the silanes on the chemical modification of the surface of rice husk.

-

5: FT-IR spectrum of methyltrimethoxysilane (MTMS). ResearchGate. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. TETRAKIS(METHOXYETHOXY)SILANE, tech | [gelest.com]

- 4. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 5. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Silica-based mesoporous nanoparticles for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Progress in Mesoporous Silica Nanoparticles as Drug Delivery Agents for Cancer Treatment [mdpi.com]

- 10. Engineering mesoporous silica nanoparticles for drug delivery: where are we after two decades? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Sol-gel-derived silicate nano-hybrids for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 14. echemi.com [echemi.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. scipoly.com [scipoly.com]

An In-Depth Technical Guide to Tetrakis(2-methoxyethoxy)silane (CAS: 2157-45-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Position of Tetrakis(2-methoxyethoxy)silane in Advanced Material Science

In the ever-evolving landscape of material science, organosilicon compounds stand out for their hybrid properties, bridging the gap between organic and inorganic chemistry. Among these, this compound (TMES), with its distinct molecular architecture, has carved a niche as a versatile precursor and building block. Its four methoxyethoxy groups offer a unique combination of reactivity and functionality, making it a valuable asset in the synthesis of a wide array of advanced materials, from specialized polymers to sophisticated organic-inorganic hybrids.[1] This guide, intended for the discerning researcher, delves into the core scientific principles and practical applications of TMES, providing a comprehensive understanding of its synthesis, reactivity, and utility in cutting-edge research and development.

Core Properties and Specifications

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application. These properties dictate its handling, reactivity, and suitability for various synthetic protocols.

| Property | Value |

| CAS Number | 2157-45-1 |

| Molecular Formula | C12H28O8Si |

| Molecular Weight | 328.43 g/mol [2][3] |

| Appearance | Liquid[4] |

| Density | 1.079 g/mL[3][5] |

| Boiling Point | 179-182 °C at 10 mmHg[3] |

| Flash Point | 118 °C[3] |

| Refractive Index | 1.4219 @ 20°C[3] |

| Viscosity | 4.9 cSt @ 25°C[3] |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water[3] |

Synonyms: Tetrakis(2-methoxyethyl) orthosilicate, Tetrakis(2-methoxyethyl) silicate, Tetra(methoxyethoxy)silane.[2][4]

Synthesis of this compound: A Perspective on Methodology

While the direct synthesis of alkoxysilanes from elemental silicon is a cornerstone of industrial organosilicon chemistry, the production of more specialized alkoxysilanes like TMES often relies on the principle of transesterification.[1] This method offers a more controlled and efficient route to high-purity products.

A plausible and widely utilized industrial approach for the synthesis of this compound involves the transesterification of a more common tetraalkoxysilane, such as tetraethoxysilane (TEOS) or tetramethoxysilane (TMOS), with 2-methoxyethanol. The reaction is typically catalyzed by an acid or a base.

Reaction Scheme:

Si(OR)₄ + 4 CH₃OCH₂CH₂OH ⇌ Si(OCH₂CH₂OCH₃)₄ + 4 ROH (where R = CH₃ or C₂H₅)

Key Considerations for Synthesis:

-

Catalyst Selection: The choice of catalyst is critical in driving the reaction to completion. Acid catalysts, such as p-toluenesulfonic acid, or base catalysts can be employed, with the selection depending on the desired reaction kinetics and the need to avoid side reactions.

-

Reaction Conditions: The reaction is typically carried out under reflux to facilitate the removal of the lower-boiling alcohol byproduct (methanol or ethanol), which shifts the equilibrium towards the formation of the desired product.

-

Purification: The final product is purified by fractional distillation under reduced pressure to remove any unreacted starting materials, byproducts, and the catalyst.

The Chemistry of Reactivity: Hydrolysis and Condensation

The utility of this compound as a precursor for silica-based materials is rooted in its ability to undergo hydrolysis and condensation reactions. This process, often referred to as the sol-gel process, allows for the formation of a silica network under mild conditions.[6][7]

The overall process can be summarized in two key steps:

-

Hydrolysis: The Si-OR bonds are cleaved by water, leading to the formation of silanol groups (Si-OH) and the release of 2-methoxyethanol. This reaction can be catalyzed by either an acid or a base.[8]

Si(OCH₂CH₂OCH₃)₄ + 4 H₂O ⇌ Si(OH)₄ + 4 CH₃OCH₂CH₂OH

-

Condensation: The newly formed silanol groups react with each other or with remaining alkoxy groups to form siloxane bridges (Si-O-Si), releasing water or 2-methoxyethanol as a byproduct. This step leads to the formation of a three-dimensional silica network.[7][9]

2 Si(OH)₄ → (HO)₃Si-O-Si(OH)₃ + H₂O

The kinetics of these reactions are influenced by several factors, including the pH of the reaction medium, the water-to-silane ratio, the solvent, and the temperature.[8][10]

Applications in Advanced Materials and Drug Development

The unique properties of this compound make it a valuable tool in a variety of applications, from the creation of advanced polymers to its use as a component in energy storage systems.

Sol-Gel Synthesis of Advanced Materials

The sol-gel process utilizing TMES is a versatile method for producing silica-based materials with tailored properties.[6] The resulting materials can be used as matrices for drug delivery, coatings for biomedical devices, and platforms for catalysts.[6]

Experimental Protocol: Acid-Catalyzed Sol-Gel Synthesis of a Silica Xerogel

This protocol outlines a general procedure for the synthesis of a silica xerogel using this compound as the precursor.

Materials:

-

This compound (CAS: 2157-45-1)

-

Ethanol (absolute)

-

Deionized water

-

Hydrochloric acid (0.1 M)

Procedure:

-

In a round-bottom flask, combine 50 mL of ethanol and 10 mL of deionized water.

-

While stirring, slowly add 10 mL of this compound to the ethanol-water mixture.

-

Add 1 mL of 0.1 M hydrochloric acid to the solution to catalyze the hydrolysis reaction.

-

Continue stirring the solution at room temperature. Gelation time will vary depending on the specific conditions.

-

Once the gel has formed, allow it to age for 24-48 hours in a sealed container to strengthen the silica network.

-

To obtain a xerogel, the solvent must be removed from the gel network. This can be achieved by slow evaporation in a fume hood or by solvent exchange followed by drying under vacuum.

Diagram: Sol-Gel Process Workflow

Caption: A simplified workflow for the sol-gel synthesis of a silica xerogel.

Crosslinking Agent in Polymer Systems

This compound can function as a crosslinking agent, creating covalent bonds between polymer chains to form a three-dimensional network.[11] This process enhances the mechanical strength, thermal stability, and chemical resistance of the resulting polymer.[11] The methoxyethoxy groups can react with polymers containing hydroxyl or other reactive groups to form durable Si-O-polymer linkages.

Component in Lithium-Ion Battery Electrolytes

Recent research has explored the use of silane-based compounds as non-aqueous electrolyte solvents in lithium-ion batteries.[12][13] The ether linkages in the methoxyethoxy groups of TMES can effectively solvate lithium salts, contributing to good ionic conductivity.[13] Furthermore, its relatively low volatility and higher flash point compared to some traditional carbonate-based solvents can improve battery safety by reducing flammability risks.[13] The use of silane additives like vinyl tris(2-methoxyethoxy) silane has been shown to form a stable solid electrolyte interphase (SEI) layer on the anode, which can improve battery cycle performance.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is essential to consult the Safety Data Sheet (SDS) before use.

Key Safety Information:

-

Irritation: Causes skin and serious eye irritation.

-

Health Hazards: May cause irritation to the respiratory tract. May be harmful if swallowed.

-

Handling: Use only in well-ventilated areas. Avoid contact with skin and eyes. Wear protective gloves, clothing, eye, and face protection.

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place. The material is sensitive to moisture.

Conclusion: A Versatile Tool for Innovation

This compound is a highly functionalized organosilicon compound with a broad range of applications in advanced material synthesis. Its unique combination of reactive alkoxy groups and flexible ether linkages makes it an invaluable precursor for sol-gel processes, a robust crosslinking agent for polymers, and a promising component in the development of safer and more efficient energy storage solutions. For the discerning scientist and researcher, a thorough understanding of the properties and reactivity of TMES opens up a wealth of possibilities for innovation in materials science, drug development, and beyond.

References

- The Versatility of Tetrakis(2-Methoxyethoxy)

- Tetrakis (2-methoxyethoxy) silane (Cas 2157-45-1) - Parchem. (URL: )

-

TETRAKIS(METHOXYETHOXY)SILANE, tech | - Gelest, Inc. (URL: [Link])

-

SIT7286.0 - TETRAKIS(METHOXYETHOXY)SILANE, tech-95 - Amazon S3. (URL: [Link])

-

This compound | CAS#:2157-45-1 | Chemsrc. (URL: [Link])

-

Vinyl tris (2-methoxyethoxy) silane|KH-172. (URL: [Link])

-

HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE C.J. BRINKER The most common sol-gel process for making glass or. (URL: [Link])

-

Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC. (URL: [Link])

-

Novel silane compounds as electrolyte solvents for Li-ion batteries - ResearchGate. (URL: [Link])

-

High-Performance Crosslinkers & Silazanes for Polymers - Silico. (URL: [Link])

-

Use of Tetrakis(2-ethoxyethoxy)silane for the Preparation of Ethylalkoxysilanes of a Single Structure by the Organomagnesium Methods - ResearchGate. (URL: [Link])

-

Vinyl-tris-(2-methoxyethoxy)silane - Scientific Polymer Products, Inc. (URL: [Link])

-

Vinyl-Tris-(methoxydiethoxy)silane as an effective and ecofriendly flame retardant for electrolytes in lithium ion batteries | Request PDF - ResearchGate. (URL: [Link])

-

Powering Innovation: The Role of Silanes in Battery Technology. (URL: [Link])

-

Thermal Safety Evaluation of Silane Polymer Compounds as Electrolyte Additives for Silicon-Based Anode Lithium-Ion Batteries - MDPI. (URL: [Link])

- WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product - Google P

-

Hybrid Sol–Gel Superhydrophobic Coatings Based on Alkyl Silane-Modified Nanosilica. (URL: [Link])

-

Characterization of Hydrolyzed Products of Tetra Ethoxy Silane Prepared by Sol-Gel Method - IJMSE. (URL: [Link])

-

Sol-gel reaction scheme for tetraethoxysilane - ResearchGate. (URL: [Link])

-

The evolution of 'sol–gel' chemistry as a technique for materials synthesis - University of Bristol Research Portal. (URL: [Link])

Sources

- 1. Direct synthesis of alkoxysilanes: current state, challenges and prospects | Russian Chemical Reviews [rcr.colab.ws]

- 2. TRANSESTERIFICATION AND STRUCTURAL CHARACTERIZATION OF THE MERCAPTOPROPYLTRIMETHOXY SILANE-Academax [lane.academax.com]

- 3. US9657039B2 - Production method for alkoxysilanes - Google Patents [patents.google.com]

- 4. Facile Synthesis of Silane-Modified Mixed Metal Oxide as Catalyst in Transesterification Processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. From SiO2 to Alkoxysilanes for the Synthesis of Useful Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | CAS#:2157-45-1 | Chemsrc [chemsrc.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. parchem.com [parchem.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. echemi.com [echemi.com]

- 11. US6489500B2 - Continuous transesterification process for alkoxyorganosilicon compounds - Google Patents [patents.google.com]

- 12. PubChemLite - this compound (C12H28O8Si) [pubchemlite.lcsb.uni.lu]

- 13. Tris(2-methoxyethoxy)vinylsilane | C11H24O6Si | CID 14025 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Characterization of Tetrakis(2-methoxyethoxy)silane

This document provides an in-depth technical guide to the spectroscopic characterization of Tetrakis(2-methoxyethoxy)silane (CAS No. 2157-45-1). As a versatile organosilicon compound, it serves as a critical precursor and crosslinking agent in the synthesis of advanced polymers and organic-inorganic hybrid materials.[1][2] A thorough understanding of its spectral signature is paramount for quality control, reaction monitoring, and structural elucidation in research and development settings.

This guide is structured not as a rigid template, but as a logical workflow that mirrors the process of scientific inquiry. We will first examine the molecule's structure to predict its spectral behavior and then delve into the specific techniques used for its analysis, explaining the causality behind experimental choices and data interpretation.

Core Compound Properties:

| Property | Value | Source |

|---|---|---|

| CAS Number | 2157-45-1 | [3] |

| Molecular Formula | C₁₂H₂₈O₈Si | [4] |

| Molecular Weight | 328.43 g/mol | [4] |

| Physical Description | Clear Liquid | [4] |

| Boiling Point | 179-182 °C @ 10 Torr | [5] |

| Density | 1.079 g/cm³ | [2] |

| Refractive Index | 1.4219 |[2] |

Molecular Structure and Spectroscopic Implications

The structure of this compound features a central silicon atom tetrahedrally bonded to four identical 2-methoxyethoxy groups. This high degree of symmetry is the determining factor in its NMR spectrum, as it renders many atoms chemically equivalent.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural confirmation of this molecule. The high symmetry simplifies the spectra, making them straightforward to interpret. While experimental data may be held in proprietary databases, the expected spectral features can be reliably predicted.[4]

Predicted ¹H NMR Spectrum

Due to the four identical and freely rotating side chains, we expect only three distinct proton signals.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.85 | Triplet | 8H | Si-O-CH₂- | Protons are adjacent to a CH₂ group and deshielded by the electronegative Si-O bond. |

| ~3.60 | Triplet | 8H | -CH₂-O-CH₃ | Protons are adjacent to a CH₂ group and deshielded by the ether oxygen. |

| ~3.35 | Singlet | 12H | -O-CH₃ | Protons on the terminal methyl groups have no adjacent protons, resulting in a singlet. |

Predicted ¹³C NMR Spectrum

Similarly, the ¹³C NMR spectrum is expected to show three signals corresponding to the three chemically distinct carbon environments.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~72 | -CH₂-O-CH₃ | Carbon atom in the middle of the ethoxy chain, bonded to an ether oxygen. |

| ~62 | Si-O-CH₂- | Carbon atom directly attached to the Si-O group, experiencing its deshielding effect. |

| ~59 | -O-CH₃ | Terminal methyl carbon, shielded relative to the methylene carbons. |

Experimental Protocol: NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR data is essential for unambiguous structural confirmation.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. CDCl₃ is chosen for its excellent solubilizing power for organosilanes and its well-defined residual solvent peak for referencing.

-

Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if absolute chemical shift referencing is required.

-

-

Instrument Setup & Data Acquisition:

-

The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.[6]

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve high homogeneity, validated by a sharp, symmetrical solvent peak.

-

Acquire a standard ¹H NMR spectrum with a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Calibrate the chemical shift axis using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) or the TMS signal (δ 0.00 ppm).

-

Integrate the ¹H signals and verify that the ratios match the expected proton counts (8:8:12, simplifying to 2:2:3).

-

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups within the molecule. The spectrum is expected to be dominated by strong absorptions from the C-O and Si-O bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Functional Group |

| 2950-2850 | Strong | C-H Stretch | Alkane (CH₂, CH₃) |

| 1150-1080 | Very Strong | C-O-C Stretch | Ether |

| 1100-1000 | Very Strong | Si-O-C Stretch | Alkoxysilane |

Causality: The most prominent features in the IR spectrum will be the overlapping, strong C-O and Si-O stretching bands in the "fingerprint region."[7] The absence of bands around 3500 cm⁻¹ (O-H stretch) would confirm the absence of hydrolysis byproducts, while the lack of a C=O band (~1700 cm⁻¹) confirms the absence of oxidative impurities.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR-IR is the method of choice for liquid samples due to its simplicity and minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Collection: Record a background spectrum of the empty ATR crystal. This is a critical self-validating step that accounts for atmospheric CO₂ and H₂O, as well as any intrinsic instrument signals.

-

Sample Analysis: Place a single drop of this compound directly onto the ATR crystal, ensuring complete coverage.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal after analysis to prevent cross-contamination.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecule's mass and fragmentation pattern, confirming its molecular weight and offering further structural insights.

Predicted Mass Spectrum

Using a soft ionization technique like Electrospray Ionization (ESI), we expect to primarily observe the intact molecule with various adducts. High-resolution mass spectrometry (HRMS) would allow for the confirmation of the elemental composition.

| Adduct | Predicted m/z | Rationale |

| [M+H]⁺ | 329.1626 | Protonated molecule, common in positive ESI mode.[8] |

| [M+Na]⁺ | 351.1446 | Sodiated adduct, very common due to trace sodium in glassware/solvents.[8] |

| [M+NH₄]⁺ | 346.1892 | Ammoniated adduct, often observed when using ammonium acetate/formate as a buffer.[8] |

Fragmentation Pathway: While soft ionization minimizes fragmentation, some in-source decay can occur. The most probable fragmentation pathway involves the cleavage of a Si-O bond, leading to the loss of a methoxyethoxy group (-OCH₂CH₂OCH₃, mass 75.05 Da) or the entire methoxyethoxide radical.

Caption: Simplified proposed fragmentation pathway in ESI-MS.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile. The choice of a polar, volatile solvent facilitates efficient ionization.

-

Instrument Setup: The analysis should be performed on an ESI-equipped mass spectrometer (e.g., Q-TOF, Orbitrap). Calibrate the instrument using a known standard immediately prior to analysis to ensure mass accuracy.

-

Infusion Analysis: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) via a syringe pump.

-

Data Acquisition: Acquire spectra in positive ion mode over a relevant m/z range (e.g., 100-1000). Optimize source parameters (capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.

-

Data Analysis: Identify the molecular ion adducts. If HRMS data is acquired, use the measured accurate mass to calculate the elemental formula and confirm it matches C₁₂H₂₈O₈Si within a narrow mass tolerance (e.g., < 5 ppm).

References

- The Royal Society of Chemistry. (2022). Supporting Information.

- Chemsrc. (n.d.). This compound | CAS#:2157-45-1.

- ChemicalBook. (n.d.). TETRAKIS(TRIMETHYLSILYL)SILANE(4098-98-0) 1H NMR spectrum.

- PubChem. (n.d.). Tris(2-methoxyethoxy)vinylsilane.

- PubChem. (n.d.). Tetra(methoxyethoxy)silane.

- Gelest, Inc. (n.d.). Silicon Compounds: Silanes and Silicones.

- ChemicalBook. (n.d.). This compound | 2157-45-1.

- ChemicalBook. (n.d.). Vinyl tris(2-methoxyethoxy) silane(1067-53-4) 1H NMR spectrum.

- PubChemLite. (n.d.). This compound (C12H28O8Si).

- Anonymous. (n.d.). The Versatility of this compound in Advanced Material Synthesis.

- LookChem. (n.d.). Cas 2157-45-1, this compound.

- CymitQuimica. (n.d.). This compound.

- RSC Publishing. (n.d.). High-resolution solid-state 13C and 29Si NMR investigations of the dynamic properties of tetrakis(trimethylsilyl)silane.

- PMC. (n.d.). Synthesis and Characterization of Methoxylated Oligosilyl Group 4 Metallocenes.

- ChemicalBook. (n.d.). TETRAKIS(TRIMETHYLSILYL)SILANE(4098-98-0) 13C NMR.

- NIST. (n.d.). Silane, dimethyl(2-methoxyethoxy)tetradecyloxy-.

- Gelest, Inc. (n.d.). TETRAKIS(METHOXYETHOXY)SILANE, tech.

- Echemi. (n.d.). This compound.

- P&S Chemicals. (n.d.). Product information, this compound.

- ChemicalBook. (n.d.). TETRAETHYLSILANE(631-36-7) 13C NMR spectrum.

- ChemicalBook. (n.d.). Vinyl tris(2-methoxyethoxy) silane(1067-53-4) 13C NMR spectrum.

- ResearchGate. (2024). Use of Tetrakis(2-ethoxyethoxy)silane for the Preparation of Ethylalkoxysilanes of a Single Structure by the Organomagnesium Methods.

-

University of Twente. (n.d.). INFRARED STUDY OF THE SILICA/SILANE REACTION. Retrieved from [Link]

- SpectraBase. (n.d.). Tetrakis(trimethylsiloxy)silane - Optional[Raman] - Spectrum.

Sources

- 1. nbinno.com [nbinno.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | CAS#:2157-45-1 | Chemsrc [chemsrc.com]

- 4. Tetra(methoxyethoxy)silane | C12H28O8Si | CID 75087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. rsc.org [rsc.org]

- 7. ris.utwente.nl [ris.utwente.nl]

- 8. PubChemLite - this compound (C12H28O8Si) [pubchemlite.lcsb.uni.lu]

A Technical Guide to the Historical Development of Ethoxy-Substituted Silanes

A Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoxy-substituted silanes are a class of organosilicon compounds that have become integral to a multitude of technological advancements, from high-performance materials to innovative biomedical applications. Their unique chemical architecture, which combines a central silicon atom with hydrolyzable ethoxy groups and stable organic functionalities, allows them to act as molecular bridges between organic and inorganic materials. This guide provides a comprehensive overview of the historical development of these versatile compounds, tracing their journey from early academic curiosities to indispensable tools in modern science and industry. We will explore the foundational discoveries, the revolutionary impact of industrial-scale synthesis, the dawn of functionalization through hydrosilylation, and their contemporary applications, with a particular focus on their relevance to drug development and materials science.

The Genesis of Ethoxy-Substituted Silanes: Early Pioneers and Foundational Chemistry

The story of ethoxy-substituted silanes begins in the latter half of the 19th century, a period of fervent exploration in the nascent field of organometallic chemistry. While Friedel and Crafts' synthesis of tetraethylsilane in 1863 is often cited as the birth of organosilicon chemistry, it was the German chemist Albert Ladenburg , working in collaboration with Charles Friedel in the 1860s and 1870s, who made significant strides in the study of organic compounds of silicon.[1] Their work included investigations into the reactions of silicon tetrachloride with organometallic reagents and alcohols, laying the conceptual groundwork for the synthesis of alkoxysilanes. Ladenburg's research during this period was pivotal in demonstrating the reactivity of the silicon-chlorine bond towards alcohols, leading to the formation of the silicon-oxygen-carbon linkage that defines alkoxysilanes.

The early 20th century saw the field further advanced by the meticulous and extensive work of the English chemist Frederic Stanley Kipping . Often hailed as the "father of silicones," Kipping's primary focus was on the synthesis and characterization of polymeric organosilicon compounds, which he famously termed "silicones." Although his work was not centered on ethoxy-substituted silanes specifically, his systematic investigation of the reactions of organosilicon halides with various nucleophiles, including alcohols, provided a wealth of fundamental knowledge about the stability and reactivity of these compounds. Kipping's research, spanning over four decades, was instrumental in establishing the principles of organosilicon chemistry that would underpin all future developments in the field.

The Industrial Revolution: The Direct Process and the Dawn of Commercial Viability

For many years, ethoxy-substituted silanes remained largely in the realm of academic research due to the lack of an economically viable method for their large-scale production. This all changed in the 1940s with the independent and near-simultaneous invention of the Direct Process (also known as the Müller-Rochow process) by Eugene G. Rochow in the United States and Richard Müller in Germany. This groundbreaking synthesis method involves the reaction of an alkyl or aryl halide with elemental silicon in the presence of a copper catalyst at elevated temperatures.

The Direct Process was a paradigm shift for the burgeoning silicone industry. It provided a direct and cost-effective route to the synthesis of organohalosilanes, which could then be readily converted to ethoxy-substituted silanes via reaction with ethanol. The significance of this development cannot be overstated; it transformed organosilanes from expensive laboratory curiosities into commercially available materials, paving the way for their widespread application.

The Era of Functionalization: The Hydrosilylation Reaction

While the Direct Process made the large-scale production of simple organo-ethoxysilanes possible, the true potential of these compounds lay in the ability to introduce a wide array of functional groups into their organic substituents. The key to unlocking this potential was the hydrosilylation reaction , a powerful and versatile method for forming silicon-carbon bonds. This reaction involves the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double or triple bond, typically catalyzed by a transition metal complex.

The development of highly efficient platinum-based catalysts, such as Speier's catalyst (hexachloroplatinic acid) and later Karstedt's catalyst, in the mid-20th century, made hydrosilylation a cornerstone of organosilicon synthesis. This reaction is characterized by its high atom economy, mild reaction conditions, and broad functional group tolerance, allowing for the synthesis of a vast library of functionalized ethoxy-substituted silanes. These "functional silanes," bearing reactive groups such as amino, epoxy, methacryloxy, and vinyl moieties, became the workhorses of materials science, enabling the covalent coupling of organic polymers to inorganic substrates.

Modern Applications: From Advanced Materials to Drug Delivery

The versatility of ethoxy-substituted silanes has led to their application in a diverse and ever-expanding range of fields. In materials science, they are indispensable as adhesion promoters, crosslinking agents, surface modifiers, and precursors for the synthesis of advanced materials via the sol-gel process.

Sol-Gel Synthesis and Drug Encapsulation

The sol-gel process is a wet-chemical technique used for the fabrication of materials from a chemical solution that acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. Tetraethoxysilane (TEOS) is the most common precursor for the synthesis of silica-based materials via this method.[2][3] The process involves the hydrolysis of the ethoxy groups to form silanols (Si-OH), followed by condensation to form a three-dimensional silica network.

This methodology has garnered significant interest in the pharmaceutical and biomedical fields for the encapsulation and controlled release of drugs .[4][5][6] The mild reaction conditions of the sol-gel process allow for the entrapment of delicate biomolecules within the silica matrix. The porosity and surface chemistry of the resulting silica nanoparticles can be tuned to control the release kinetics of the encapsulated therapeutic agent.[4][6]

Surface Modification of Biomedical Implants

The surface properties of biomedical implants are critical for their successful integration into the body. Ethoxy-substituted silanes are widely used to modify the surfaces of metallic implants, such as those made from titanium, to enhance their biocompatibility and promote osseointegration.[7][8][9] By creating a silane-based adhesion layer, the implant surface can be functionalized with biomolecules that can promote cell adhesion, proliferation, and differentiation, while also potentially reducing bacterial adhesion and biofilm formation.[8][9] For instance, 3-aminopropyltriethoxysilane (APTES) is a commonly used silane for introducing amine functionalities onto a surface, which can then be used to covalently attach proteins, peptides, or other bioactive molecules.[10]

Experimental Protocols

Synthesis of Triethoxy(phenyl)silane via Grignard Reaction

This protocol describes a laboratory-scale synthesis of triethoxy(phenyl)silane, a common precursor for phenyl-functionalized silicone materials.

Materials:

-

Magnesium turnings

-

Iodine crystal (catalytic amount)

-

Anhydrous diethyl ether

-

Bromobenzene

-

Silicon tetrachloride (SiCl₄)

-

Anhydrous ethanol

-

Triethylamine

-

Anhydrous hexane

-

Standard Schlenk line apparatus and oven-dried glassware

Procedure:

-

Preparation of Phenylmagnesium Bromide (Grignard Reagent):

-

Under a nitrogen atmosphere, add magnesium turnings and a crystal of iodine to a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Add a solution of bromobenzene in anhydrous diethyl ether dropwise to the flask. The reaction should initiate spontaneously, as indicated by a color change and gentle refluxing.

-

After the initial exotherm subsides, continue the addition of the bromobenzene solution at a rate that maintains a steady reflux.

-

Once the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Silicon Tetrachloride:

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Slowly add a solution of silicon tetrachloride in anhydrous diethyl ether to the Grignard reagent with vigorous stirring. A white precipitate of magnesium salts will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for at least 4 hours.

-

-

Ethoxylation:

-

Cool the reaction mixture back to 0 °C.

-

In a separate flask, prepare a solution of anhydrous ethanol and triethylamine in anhydrous hexane. The triethylamine acts as an HCl scavenger.

-

Add the ethanol/triethylamine solution dropwise to the reaction mixture with stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Filter the reaction mixture through a pad of Celite to remove the precipitated salts.

-

Wash the filter cake with anhydrous hexane.

-

Combine the filtrate and washings, and remove the solvents under reduced pressure using a rotary evaporator.

-

The crude product is then purified by fractional distillation under vacuum to yield pure triethoxy(phenyl)silane.

-

Synthesis of (3-Aminopropyl)triethoxysilane via Hydrosilylation

This protocol outlines the synthesis of a common amino-functional silane used as a coupling agent.

Materials:

-

Allylamine

-

Triethoxysilane

-

Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution in xylene)

-

Anhydrous toluene

-

Standard Schlenk line apparatus and oven-dried glassware

Procedure:

-

Reaction Setup:

-

In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve allylamine in anhydrous toluene.

-

Add a catalytic amount of Karstedt's catalyst to the solution.

-

-

Hydrosilylation:

-

Slowly add triethoxysilane to the stirred solution at room temperature. The reaction is exothermic and should be controlled by the rate of addition.

-

After the addition is complete, heat the reaction mixture to 60-70 °C and monitor the progress by GC or ¹H NMR until the starting materials are consumed.

-

-

Purification:

-

Cool the reaction mixture to room temperature.

-